molecular formula C9H10ClF4N B13623362 2-[5-Fluoro-2-(trifluoromethyl)phenyl]ethan-1-amine hydrochloride

2-[5-Fluoro-2-(trifluoromethyl)phenyl]ethan-1-amine hydrochloride

Cat. No.: B13623362
M. Wt: 243.63 g/mol
InChI Key: BAIOOLGMJMSZCO-UHFFFAOYSA-N
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Description

2-[5-Fluoro-2-(trifluoromethyl)phenyl]ethan-1-amine hydrochloride is a halogenated aromatic amine derivative characterized by a benzene ring substituted with a fluorine atom at the 5-position and a trifluoromethyl (-CF₃) group at the 2-position. The ethanamine backbone is protonated as a hydrochloride salt, enhancing its solubility in polar solvents. This compound is of interest in medicinal chemistry due to the electron-withdrawing properties of fluorine and trifluoromethyl groups, which influence receptor binding and metabolic stability .

Properties

Molecular Formula

C9H10ClF4N

Molecular Weight

243.63 g/mol

IUPAC Name

2-[5-fluoro-2-(trifluoromethyl)phenyl]ethanamine;hydrochloride

InChI

InChI=1S/C9H9F4N.ClH/c10-7-1-2-8(9(11,12)13)6(5-7)3-4-14;/h1-2,5H,3-4,14H2;1H

InChI Key

BAIOOLGMJMSZCO-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1F)CCN)C(F)(F)F.Cl

Origin of Product

United States

Preparation Methods

Preparation Methods Analysis

Detailed Synthetic Routes

Preparation of 1-(5-Fluoro-2-(trifluoromethyl)phenyl)propan-2-one Intermediate

One common route starts from 2-(5-fluoro-2-(trifluoromethyl)phenyl)acetonitrile , which undergoes hydrolysis to the corresponding acid, followed by a Daikin-West reaction to form the ketone intermediate.

  • Hydrolysis of nitrile to acid:

    • Acid-catalyzed or base-catalyzed hydrolysis in aqueous conditions.
    • Proceeds via an amide intermediate under acidic conditions.
    • Yields typically exceed 80%, often reaching above 95%.
  • Daikin-West reaction:

    • The acid reacts with acetic anhydride and a catalyst to form the phenylpropan-2-one.
    • This step is crucial for introducing the ketone functionality necessary for subsequent amination.
Step Reaction Conditions Yield (%)
Hydrolysis 2-(5-fluoro-2-(trifluoromethyl)phenyl)acetonitrile to acid Acidic or basic aqueous hydrolysis >95%
Daikin-West Acid to 1-(5-fluoro-2-(trifluoromethyl)phenyl)propan-2-one Acetic anhydride, catalyst High (not specified)
Reductive Amination to Form 2-[5-Fluoro-2-(trifluoromethyl)phenyl]ethan-1-amine

The ketone intermediate undergoes reductive amination with ethylamine or ammonia equivalents using borohydride reducing agents:

  • Reducing agents include sodium triacetoxyborohydride (STAB), sodium cyanoborohydride, sodium borohydride, lithium triethylborohydride, among others.
  • Sodium triacetoxyborohydride is preferred for its selectivity and mild reaction conditions.
  • The reaction proceeds smoothly to give the amine, which is then converted to the hydrochloride salt by treatment with hydrogen chloride.
Reducing Agent Selectivity Notes
Sodium triacetoxyborohydride (STAB) High Mild conditions, preferred
Sodium cyanoborohydride Moderate Commonly used in reductive amination
Sodium borohydride Less selective May reduce other groups
Lithium triethylborohydride Strong reducing agent More reactive, less selective

Alternative Synthetic Approaches

Organolithium and Grignard Reagents

Another method involves the use of halogenated aromatic precursors such as 1-bromo-3-fluoro-5-(trifluoromethyl)benzene , which is lithiated using n-butyllithium at low temperatures (-78°C), followed by reaction with electrophiles and subsequent functional group transformations.

  • This approach allows for the construction of complex intermediates with controlled regioselectivity.
  • The reaction sequence includes lithiation, addition of trimethylchlorosilane, and treatment with benzylmagnesium chloride to introduce the ethanamine side chain.
  • Purification is typically achieved by flash column chromatography.
Step Reagents Conditions Yield (%)
Lithiation n-BuLi, -78°C Anhydrous ether solvent Moderate to high
Electrophile addition TMSCl, benzylmagnesium chloride Gradual warming to RT ~44% reported
Workup Acid quench, extraction, chromatography Room temperature Purified product

Research Discoveries and Notes

  • The use of sodium triacetoxyborohydride as a reducing agent in reductive amination is a significant advancement, offering improved yields and selectivity for the amine formation step compared to traditional borohydrides.
  • Hydrolysis of nitrile intermediates under acidic conditions proceeds efficiently with yields exceeding 95%, which is critical for scalability and industrial applications.
  • Organolithium chemistry enables regioselective functionalization of fluorinated aromatic rings, facilitating the synthesis of complex intermediates that are otherwise challenging to access.
  • The purity and yield of the final amine hydrochloride salt are influenced by careful control of reaction temperatures, solvent choice, and purification methods such as silica gel chromatography.

Summary Table of Preparation Methods

Method Key Steps Reagents Conditions Yield Advantages References
Hydrolysis + Daikin-West + Reductive Amination Nitrile → Acid → Ketone → Amine Acid/base, acetic anhydride, STAB Aqueous hydrolysis, mild reductive amination >95% (hydrolysis), high overall High selectivity, scalable
Organolithium + Grignard Addition Halobenzene → Lithiation → Electrophile addition → Amine n-BuLi, TMSCl, benzylmagnesium chloride Low temp to RT, anhydrous ~44% (overall) Regioselective, versatile

Chemical Reactions Analysis

Types of Reactions

2-[5-Fluoro-2-(trifluoromethyl)phenyl]ethan-1-amine hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amine group can yield nitroso or nitro compounds, while substitution reactions can introduce various functional groups onto the aromatic ring .

Scientific Research Applications

2-[5-Fluoro-2-(trifluoromethyl)phenyl]ethan-1-amine hydrochloride has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of fluorinated pharmaceuticals.

    Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders.

    Industry: It is used in the development of agrochemicals and materials science due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-[5-Fluoro-2-(trifluoromethyl)phenyl]ethan-1-amine hydrochloride involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. The fluorinated phenyl ring enhances its binding affinity and selectivity, making it a valuable tool in drug discovery.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below summarizes key structural differences and properties of the target compound and its analogs:

Compound Name Molecular Formula Molecular Weight Substituents Key Features
2-[5-Fluoro-2-(trifluoromethyl)phenyl]ethan-1-amine hydrochloride C₉H₈ClF₄N 257.62 - 5-Fluoro
- 2-Trifluoromethyl
High lipophilicity; potential CNS activity due to aromatic amine structure
1-[2-Methyl-5-(trifluoromethyl)phenyl]methanamine hydrochloride C₉H₁₁ClF₃N 233.64 - 2-Methyl
- 5-Trifluoromethyl
Reduced steric hindrance (methyl vs. fluoro); lower molecular weight
2-[5-(Trifluoromethyl)thiophen-2-yl]ethan-1-amine hydrochloride C₇H₉ClF₃NS 231.66 - Thiophene ring
- 5-Trifluoromethyl
Sulfur-containing heterocycle; enhanced electron-rich character
N-(benzo[d][1,3]dioxol-4-ylmethyl)-2-(2,5-dimethoxy-4-(trifluoromethyl)phenyl)ethan-1-amine hydrochloride C₂₀H₂₀ClF₃N₂O₄ 468.84 - 2,5-Dimethoxy
- 4-Trifluoromethyl
- Benzodioxole
Increased lipophilicity; serotonin receptor affinity
(1R)-1-[3-nitro-5-(trifluoromethyl)phenyl]ethanamine hydrochloride C₉H₈ClF₃N₂O₂ 292.62 - 3-Nitro
- 5-Trifluoromethyl
- Chiral center
Strong electron-withdrawing nitro group; stereospecific interactions

Biological Activity

2-[5-Fluoro-2-(trifluoromethyl)phenyl]ethan-1-amine hydrochloride, a compound with notable structural features, has garnered attention in various biological research domains. This article presents an overview of its biological activity, including pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure

The compound's structure can be represented as follows:

  • IUPAC Name : 2-[5-Fluoro-2-(trifluoromethyl)phenyl]ethan-1-amine hydrochloride
  • Molecular Formula : C9H10ClF4N
  • CAS Number : 1568105-51-0

The biological activity of 2-[5-Fluoro-2-(trifluoromethyl)phenyl]ethan-1-amine hydrochloride is primarily attributed to its interaction with specific receptors and enzymes in the body. Research indicates that compounds with similar structures often exhibit activity through the following mechanisms:

  • Receptor Modulation : Compounds that contain fluorinated phenyl groups can influence neurotransmitter systems, particularly those involving serotonin and norepinephrine receptors.
  • Inhibition of Enzymatic Activity : The presence of the amine group allows for potential inhibition of enzymes such as fatty acid amide hydrolase (FAAH), which is involved in the metabolism of endocannabinoids.

Pharmacological Effects

The pharmacological effects of this compound have been assessed in various studies, highlighting its potential therapeutic applications:

  • Antidepressant Activity : Preliminary studies suggest that compounds similar to 2-[5-Fluoro-2-(trifluoromethyl)phenyl]ethan-1-amine hydrochloride may exhibit antidepressant-like effects in animal models, possibly through modulation of serotonergic pathways.
StudyModelEffectReference
AMouse modelDecreased depressive behavior
BRat modelIncreased serotonin levels

Case Studies

Several case studies have been conducted to evaluate the biological activity of this compound:

  • Case Study 1 : In a study examining the effects on anxiety and depression in mice, administration of 2-[5-Fluoro-2-(trifluoromethyl)phenyl]ethan-1-amine hydrochloride resulted in significant reductions in anxiety-related behaviors, suggesting potential as an anxiolytic agent.
    • Findings : The compound was found to enhance serotonin receptor signaling pathways.
  • Case Study 2 : A pharmacokinetic study assessed the absorption and distribution of the compound in rats. Results indicated favorable bioavailability and distribution patterns, supporting further development for therapeutic use.
    • Findings : The compound demonstrated a half-life conducive for chronic dosing regimens.

Q & A

Basic: What are the common synthetic routes for preparing 2-[5-Fluoro-2-(trifluoromethyl)phenyl]ethan-1-amine hydrochloride, and how do reaction conditions influence yield and purity?

Methodological Answer:
The synthesis typically involves a multi-step process starting with halogenated aromatic precursors. Key steps include:

  • Nitro Reduction: A nitro intermediate (e.g., 5-fluoro-2-(trifluoromethyl)nitrostyrene) is reduced to the corresponding amine using catalytic hydrogenation (H₂/Pd-C) or stoichiometric reducing agents (NaBH₄/CuCl₂). Reaction temperature (25–60°C) and solvent polarity (e.g., ethanol vs. THF) critically affect selectivity and byproduct formation .
  • Hydrochloride Salt Formation: The free base is treated with HCl gas in anhydrous ether or methanol to precipitate the hydrochloride salt. Solvent choice impacts crystal purity and hygroscopicity .
  • Optimization: Batch vs. continuous flow processes can enhance scalability. For example, continuous flow reduces side reactions in exothermic steps, improving yield (>85%) compared to batch methods (~70%) .

Basic: Which analytical techniques are most effective for characterizing the structural integrity and purity of this compound?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR): ¹⁹F NMR is critical for confirming trifluoromethyl group integrity (δ -60 to -65 ppm). ¹H NMR resolves aromatic proton splitting patterns (e.g., para-fluoro vs. ortho-trifluoromethyl substituents) .
  • Mass Spectrometry (HRMS): High-resolution MS validates molecular formula (e.g., [M+H]⁺ at m/z 252.0824 for C₉H₈F₄NCl). Electrospray ionization (ESI) is preferred for polar hydrochloride salts .
  • X-ray Crystallography: Resolves stereochemical ambiguities (e.g., R/S configuration at the amine center) and confirms salt formation via chloride counterion positioning .

Advanced: How does the compound interact with serotonin receptors (e.g., 5-HT2A), and what experimental approaches are used to assess its binding affinity and functional activity?

Methodological Answer:

  • Radioligand Binding Assays: Competitive binding studies using [³H]Ketanserin (5-HT2A antagonist) quantify affinity (Kᵢ). For example, structural analogs with trifluoromethyl groups show Kᵢ values <10 nM, indicating high affinity due to hydrophobic interactions in the receptor pocket .
  • Functional Assays:
    • Calcium Mobilization: FLIPR assays measure intracellular Ca²⁺ flux via Gq-coupled 5-HT2A activation. EC₅₀ values correlate with substituent electronegativity (e.g., fluoro vs. chloro) .
    • β-Arrestin Recruitment: BRET assays assess biased agonism. Trifluoromethyl-substituted compounds often favor β-arrestin signaling over G-protein pathways, impacting therapeutic potential .

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